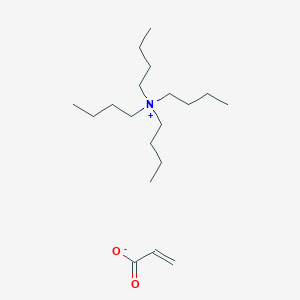
Tetrabutylammonium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium acrylate is a chemical compound that belongs to the family of quaternary ammonium salts. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
Tetrabutylammonium acrylate acts as a catalyst in chemical reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur. As a surfactant, it reduces the surface tension between two immiscible liquids, allowing them to mix more easily. As a stabilizer, it prevents the aggregation of nanoparticles by forming a protective layer around them.
Biochemical and Physiological Effects:
Tetrabutylammonium acrylate does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabutylammonium acrylate has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a wide range of applications. However, it also has some limitations. It is highly toxic and should be handled with care. It can also cause skin and eye irritation.
Direcciones Futuras
There are several future directions for the use of Tetrabutylammonium acrylate in scientific research. One area of interest is the synthesis of new materials, such as polymers and nanoparticles, using Tetrabutylammonium acrylate as a catalyst or stabilizer. Another area of interest is the development of new analytical methods using Tetrabutylammonium acrylate as a reagent. Additionally, Tetrabutylammonium acrylate could be used in the development of new drugs and therapies. Overall, Tetrabutylammonium acrylate is a valuable compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
Tetrabutylammonium acrylate has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as polymerization, esterification, and transesterification. It is also used as a surfactant in emulsion polymerization and as a stabilizer in the synthesis of nanoparticles. Additionally, Tetrabutylammonium acrylate is used as a reagent in the analysis of various substances, such as amino acids, peptides, and proteins.
Propiedades
Número CAS |
16083-20-8 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
prop-2-enoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3(4)5/h5-16H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
Clave InChI |
YFIQXXZYXQTDGB-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C=CC(=O)[O-] |
Otros números CAS |
16083-20-8 |
Sinónimos |
N,N,N-Tributyl-1-butanaminium·propenoic acidanion |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


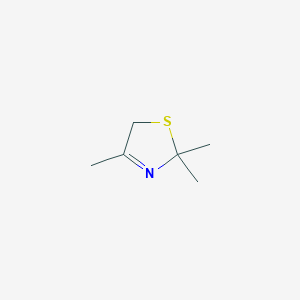
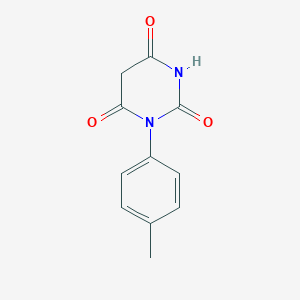
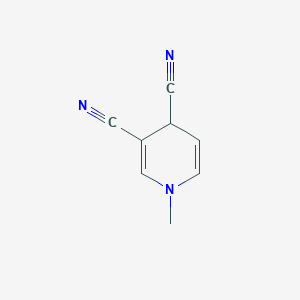
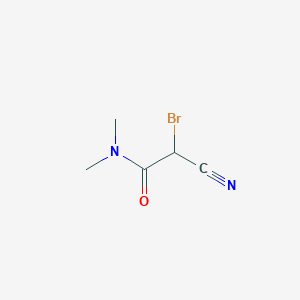


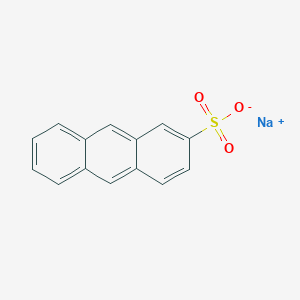
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)


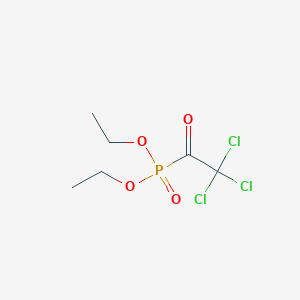

![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)